molecular formula C8H15NO2 B12570849 N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide CAS No. 508200-62-2

N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide

Cat. No.: B12570849
CAS No.: 508200-62-2
M. Wt: 157.21 g/mol
InChI Key: BJSZJFLEZNJRMX-UHFFFAOYSA-N
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Description

N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a methoxymethyl group and a propan-2-yl group attached to the nitrogen atom of the amide, with a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide typically involves the reaction of prop-2-enamide with methoxymethyl chloride and isopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydride in dimethylformamide

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes

    Reduction: Amines or alcohols

    Substitution: Various substituted amides

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(Methoxymethyl)-N-(propan-2-yl)acetamide
  • N-(Methoxymethyl)-N-(propan-2-yl)butanamide
  • N-(Methoxymethyl)-N-(propan-2-yl)pentanamide

Uniqueness

N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its methoxymethyl group and prop-2-enamide backbone may offer unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

508200-62-2

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-(methoxymethyl)-N-propan-2-ylprop-2-enamide

InChI

InChI=1S/C8H15NO2/c1-5-8(10)9(6-11-4)7(2)3/h5,7H,1,6H2,2-4H3

InChI Key

BJSZJFLEZNJRMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(COC)C(=O)C=C

Origin of Product

United States

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